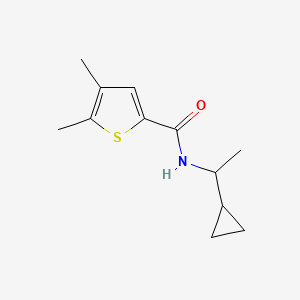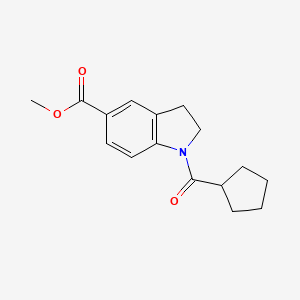![molecular formula C16H21ClN2O2 B7509247 N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide, also known as ABT-702, is a potent inhibitor of the enzyme adenosine kinase. It has been studied extensively for its potential use in treating various neurological and inflammatory conditions.
Mecanismo De Acción
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is an important signaling molecule in the brain and has been shown to have neuroprotective and anti-inflammatory effects. By inhibiting adenosine kinase, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide increases the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of ATP, which is the primary energy source for cells. This increase in ATP levels can lead to improved cellular function and overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in lab experiments is its specificity for adenosine kinase. This specificity allows for more accurate and precise results when studying the effects of adenosine on the brain and other tissues. However, one limitation of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide is its potential for off-target effects. It is important to carefully control for these off-target effects in experiments using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide.
Direcciones Futuras
There are many potential future directions for research on N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the potential of N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in these areas.
Métodos De Síntesis
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenethylamine with ethyl 4-chlorobutyrate, followed by the addition of cyclopropanecarboxylic acid and then the final step of coupling with N-tert-butoxycarbonyl-4-oxobutylamine. The compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been extensively studied for its potential use in treating various neurological and inflammatory conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-4-1-3-12(11-14)8-10-18-15(20)5-2-9-19-16(21)13-6-7-13/h1,3-4,11,13H,2,5-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQVIRRAVRVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)








![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)

